molecular formula C23H20N2O5 B3666573 2-{4-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID

2-{4-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID

Cat. No.: B3666573
M. Wt: 404.4 g/mol
InChI Key: SPRXWOJMYRDJQP-UHFFFAOYSA-N
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Description

2-{4-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID is an organic compound with a complex structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 4-METHYLPHENOXYACETIC ACID: This can be achieved by reacting 4-METHYLPHENOL with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 4-METHYLPHENOXYACETIC ACID is then reacted with 4-AMINOBENZOIC ACID to form the intermediate 2-(4-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID.

    Further Amidation: The intermediate is then reacted with another equivalent of 4-AMINOBENZOIC ACID to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings and the methyl group can be oxidized under appropriate conditions.

    Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid.

    Reduction: Reduction of the amide groups can yield the corresponding amines.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{4-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the interactions of aromatic amides with biological targets.

Mechanism of Action

The mechanism of action of 2-{4-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The aromatic amide groups can form hydrogen bonds with biological targets, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-METHYLPHENOXYACETIC ACID: A precursor in the synthesis of the target compound.

    4-AMINOBENZOIC ACID: Another precursor used in the synthesis.

    BENZOIC ACID DERIVATIVES: Compounds with similar structures and functional groups.

Uniqueness

2-{4-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[4-[[2-(4-methylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-15-6-12-18(13-7-15)30-14-21(26)24-17-10-8-16(9-11-17)22(27)25-20-5-3-2-4-19(20)23(28)29/h2-13H,14H2,1H3,(H,24,26)(H,25,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRXWOJMYRDJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{4-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID
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2-{4-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID
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2-{4-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID
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2-{4-[2-(4-METHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID

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